REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5](I)=[CH:4][N:3]=1.[C:9]1([SH:15])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.C[O-].[Na+]>[Cu].CO>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([S:15][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:4][N:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
0.05 mol
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(C=C1)I
|
Name
|
|
Quantity
|
0.07 mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S
|
Name
|
sodium methoxide
|
Quantity
|
0.07 mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
copper
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture is concentrated to dryness
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
CONCENTRATION
|
Details
|
the chloroform extracts concentrated to dryness in vacuo
|
Type
|
CUSTOM
|
Details
|
affording 15 g
|
Type
|
CUSTOM
|
Details
|
of a crude product which is chromatographed on 600 g
|
Type
|
WASH
|
Details
|
of silica gel, eluting with methylene chloride and ethyl acetate-methylene chloride 50% mixture
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=C(C=C1)SC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 64.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |